Cas no 2287249-70-9 (tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate)

Tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is a chiral building block used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, while the cyclohexadiene moiety offers versatility for further functionalization. The (R)-configuration ensures enantioselectivity in asymmetric synthesis, making it valuable for constructing stereochemically defined intermediates. Its structural features enable applications in peptide mimetics and complex molecule assembly. The compound is typically handled under inert conditions to preserve reactivity. Suitable for use in medicinal chemistry and catalyst development, it provides a reliable route to high-purity chiral derivatives.
tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate structure
2287249-70-9 structure
Product Name:tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate
CAS No:2287249-70-9
MF:C12H19NO2
MW:209.2847635746
CID:6071906
PubChem ID:137943682
Update Time:2025-10-29

tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2287249-70-9
    • tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate
    • EN300-6747857
    • Inchi: 1S/C12H19NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-5,8,10H,6-7,13H2,1-3H3/t10-/m1/s1
    • InChI Key: WMLBSOIDTUCTBR-SNVBAGLBSA-N
    • SMILES: O(C([C@@H](C1=CCC=CC1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 209.141578849g/mol
  • Monoisotopic Mass: 209.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.3Ų

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Additional information on tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate

Introduction to Tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate (CAS No. 2287249-70-9)

Tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2287249-70-9, this compound represents a fascinating molecule with a unique structural framework, making it a subject of intense study for its potential applications in medicinal chemistry. The presence of both tert-butyl and (2R)-configuration substituents, along with the cyclohexa-1,4-dien-1-yl moiety, contributes to its complex reactivity and biological profile.

The compound’s molecular structure is characterized by a chiral center at the (2R) position, which is critical for its pharmacological activity. The tert-butyl group enhances the steric bulk of the molecule, influencing its interactions with biological targets. Meanwhile, the cyclohexa-1,4-diene part introduces a conjugated system that can participate in various electronic and steric interactions, making it a versatile scaffold for drug design.

In recent years, there has been growing interest in exploring novel heterocyclic compounds for their therapeutic potential. The (cyclohexa-1,4-dien-1-yl)acetate moiety in this compound is particularly noteworthy, as it has been shown to exhibit promising properties in several preclinical studies. Researchers have been investigating its role in modulating enzyme activity and interacting with specific binding sites on proteins. This has led to its inclusion in several high-throughput screening campaigns aimed at identifying new drug candidates.

One of the most compelling aspects of Tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is its potential as a building block for more complex molecules. The combination of functional groups such as the amino acid derivative and the diene system allows for further chemical modifications, enabling chemists to tailor its properties for specific applications. This flexibility has made it a valuable asset in synthetic organic chemistry and drug discovery pipelines.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have revealed insights into how the tert-butyl group and the chiral center influence its binding affinity to biological targets. These simulations have helped researchers predict possible analogs with enhanced efficacy or reduced side effects.

The pharmacological profile of Tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate has been studied across various disease models. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This aligns with the broader trend in pharmaceutical research toward developing small molecules that can modulate immune responses without excessive toxicity.

Moreover, the compound’s structural features make it an attractive candidate for exploring new synthetic methodologies. The presence of multiple reactive sites allows for diverse chemical transformations, including asymmetric synthesis and catalytic reactions. These approaches are essential for producing enantiomerically pure compounds, which are often required for optimal pharmacological activity.

In conclusion, Tert-butyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate (CAS No. 2287249-70-9) represents a promising entity in pharmaceutical chemistry. Its unique structural attributes and potential therapeutic applications make it a subject of ongoing research interest. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in the development of novel treatments across multiple therapeutic areas.

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